Octadecyl thioglycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inducing Inflammation:

One of the primary applications of stearyl thioglycolate in scientific research is its ability to induce inflammation in laboratory animals. When injected subcutaneously, it triggers a localized inflammatory response, attracting immune cells like macrophages and neutrophils to the injection site. This controlled inflammatory environment allows researchers to study various aspects of the immune system, including:

- Inflammation mechanisms: By studying the cellular and molecular processes involved in the stearyl thioglycolate-induced inflammation, researchers can gain insights into the body's natural inflammatory response to foreign substances and pathogens [].

- Testing anti-inflammatory drugs: The controlled inflammatory environment created by stearyl thioglycolate can be used to test the effectiveness of potential anti-inflammatory drugs in mitigating the immune response [].

Studying Hair Growth:

Stearyl thioglycolate has been used historically in some hair removal creams due to its ability to disrupt the hair follicle cycle. In scientific research, it can be used to study the mechanisms of hair growth and development. By applying stearyl thioglycolate to follicles in their various growth stages, researchers can investigate:

- Hair follicle differentiation: The process by which stem cells in the follicle differentiate into various cell types responsible for hair growth can be studied by observing the effects of stearyl thioglycolate on different stages of follicle development [].

- Testing hair growth promoting agents: Researchers can utilize stearyl thioglycolate-induced hair loss as a model to test the effectiveness of potential hair growth promoting agents in stimulating hair follicle activity [].

Other Applications:

Beyond the two main applications mentioned above, stearyl thioglycolate has been used in various other scientific research contexts, including:

- Studying wound healing: Stearyl thioglycolate-induced inflammation can be used as a model to study wound healing processes and test potential wound healing therapies [].

- Cancer research: Some studies have explored the potential use of stearyl thioglycolate in cancer research, investigating its effects on tumor growth and metastasis [].

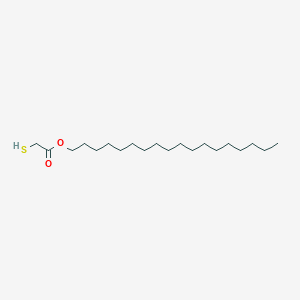

Octadecyl thioglycolate is an organic compound with the chemical formula and a molecular weight of 344.60 g/mol. It is also known by several synonyms, including mercaptoacetic acid octadecyl ester and stearyl thioglycolate. This compound is characterized by its long hydrophobic alkyl chain, which contributes to its unique properties, making it useful in various applications, particularly in cosmetic formulations and as a surfactant. Octadecyl thioglycolate is a derivative of thioglycolic acid, which contains both a thiol and a carboxylic acid group, enhancing its reactivity and functionality in chemical processes .

Octadecyl thioglycolate can be synthesized through several methods:

- Esterification Reaction: This involves the reaction between thioglycolic acid and octadecanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the thiol group on the alcohol, resulting in the formation of the ester bond.

- Transesterification: This method can also be employed where a different alkyl thioglycolate is reacted with octadecanol under suitable conditions to produce octadecyl thioglycolate.

- Direct Alkylation: Another approach could involve direct alkylation of thioglycolic acid using long-chain alkyl halides under basic conditions .

Octadecyl thioglycolate has several applications, primarily due to its surfactant properties:

- Cosmetics: It is widely used in hair care products for its ability to modify keratin structures, aiding in perming and depilatory formulations.

- Pharmaceuticals: Its properties make it suitable as a stabilizer or emulsifier in various pharmaceutical preparations.

- Industrial Uses: Octadecyl thioglycolate is utilized as a surfactant in formulations requiring enhanced wetting or dispersing capabilities.

Research on the interactions of octadecyl thioglycolate with other substances is essential for understanding its behavior in formulations. Studies indicate that it can interact with proteins and lipids due to its amphiphilic nature. This property allows it to penetrate biological membranes effectively, enhancing the delivery of active ingredients in cosmetic and pharmaceutical applications . Additionally, compatibility studies with other cosmetic ingredients are crucial for ensuring stability and efficacy in product formulations.

Octadecyl thioglycolate shares similarities with several other compounds within the thioglycolate family. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Thioglycolic Acid | Smaller size; widely used as a depilatory agent | |

| Dodecyl Thioglycolate | Shorter alkyl chain; used in similar applications | |

| Hexadecyl Thioglycolate | Intermediate chain length; used for hair treatments |

Uniqueness of Octadecyl Thioglycolate:

- The long hydrophobic chain (octadecyl) enhances its emulsifying properties compared to shorter-chain analogs.

- Its ability to modify keratin structures makes it particularly effective for hair care applications.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant